molecular formula C9H7ClN2 B1584192 4-Chloro-6-methylquinazoline CAS No. 58421-79-7

4-Chloro-6-methylquinazoline

Cat. No. B1584192
Key on ui cas rn: 58421-79-7
M. Wt: 178.62 g/mol
InChI Key: XNILKVADCMYCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06281227B1

Procedure details

6-Methyl-3H-quinazolin-4-one (1.1 g, 6.9 mmol) is dissolved in toluene (70 mL). To the solution is added triethyl amine (1.82 g, 18 mmol) and P(O)Cl3 (1.06 g, 6.9 mmol). The solution is heated to reflux. After 3 h, the solution is poured into water (100 mL). The solution is diluted with EtOAc (200 mL). The layers are separated. The organic layer is washed with water, saturated NaHCO3 (aq.) and saturated NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated. The title compound is obtained as an oil (0.75 g, 4.2 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=O.C(N(CC)CC)C.P(Cl)(Cl)([Cl:22])=O.O>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:22][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH3:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.06 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to reflux
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
The organic layer is washed with water, saturated NaHCO3 (aq.) and saturated NaCl (aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.